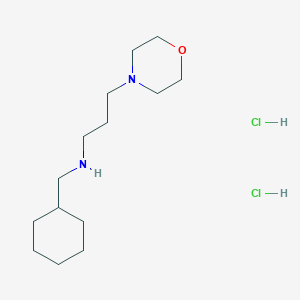
N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride
Descripción general
Descripción
N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride, also known as CXM or CPP, is a chemical compound that has gained significant attention in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride acts as a non-competitive antagonist of the NMDA receptor by binding to a site that is distinct from the glutamate binding site. This results in the inhibition of calcium influx into the cell, which is necessary for NMDA receptor-mediated synaptic plasticity. This compound also prevents the activation of downstream signaling pathways that lead to excitotoxicity and neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to have a neuroprotective effect in animal models of neurological disorders such as stroke, traumatic brain injury, and epilepsy. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has minimal effects on other neurotransmitter systems, which makes it a highly selective tool for studying the role of NMDA receptors in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride is its high selectivity for the NMDA receptor, which allows for precise investigation of the role of NMDA receptors in neurological disorders. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the use of N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride in scientific research. One potential application is in the development of new treatments for neurological disorders that target the NMDA receptor. This compound could also be used to investigate the role of NMDA receptors in other physiological processes such as pain perception and immune function. Additionally, the development of new analogs of this compound with improved solubility and selectivity could lead to the discovery of new drug candidates for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride has been extensively used in scientific research to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to prevent excitotoxicity, a process that leads to neuronal damage and death, by blocking the overactivation of NMDA receptors. This compound has also been used to investigate the role of NMDA receptors in synaptic plasticity, which is the ability of synapses to change in strength in response to neuronal activity.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O.2ClH/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16;;/h14-15H,1-13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAGMEUADMMLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4710499.png)
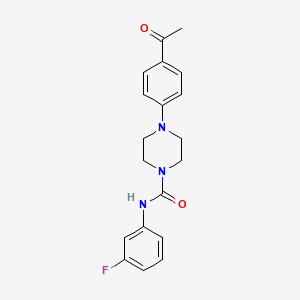
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclohexyl-4-methyl-4H-1,2,4-triazole](/img/structure/B4710517.png)
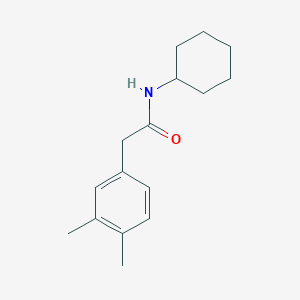
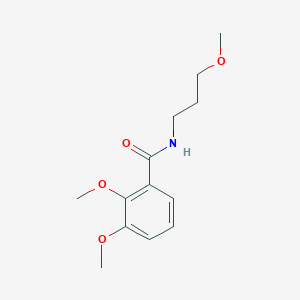
![1-benzyl-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4710539.png)
![2-[benzyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4710547.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4710555.png)
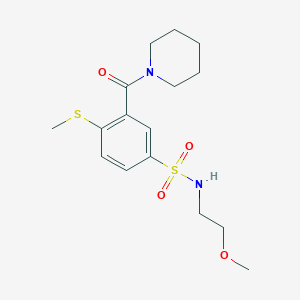
![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4710563.png)
![ethyl 5-(4-bromophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4710568.png)
![2-chloro-N-[3-(2-ethyl-1-piperidinyl)propyl]benzamide](/img/structure/B4710577.png)
![methyl 2-[({[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4710585.png)
![2,5-dichloro-N'-[4-chloro-1-(4-fluorophenyl)butylidene]benzenesulfonohydrazide](/img/structure/B4710593.png)